molecular formula C13H12O4 B1620946 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid CAS No. 92075-69-9

1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid

Cat. No.: B1620946
CAS No.: 92075-69-9
M. Wt: 232.23 g/mol
InChI Key: FMDJPIDUSFJPFC-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid is a specialized bicyclic compound that serves as a valuable intermediate in organic synthesis. Its rigid, polycyclic structure based on the benzonorbornene core makes it a versatile precursor for constructing complex molecules . Research into this chemical family has demonstrated significant potential in pharmaceutical development. Notably, the closely related diol analog is a documented critical intermediate in the multi-step synthesis of Varenicline, a widely used nicotinic receptor partial agonist prescribed for smoking cessation . Furthermore, structurally similar esters of the 1,4-methanonaphthalene scaffold are being investigated as novel aromatic monomers for creating advanced polyesters and other functional materials, highlighting the utility of this compound class in materials science . The presence of two carboxylic acid functional groups provides handles for further chemical modification, including derivatization into anhydrides, esters, or amides, enabling researchers to fine-tune the compound's properties for specific applications such as medicinal chemistry or polymer research.

Properties

IUPAC Name

tricyclo[6.2.1.02,7]undeca-2,4,6-triene-9,10-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c14-12(15)10-8-5-9(11(10)13(16)17)7-4-2-1-3-6(7)8/h1-4,8-11H,5H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDJPIDUSFJPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1C3=CC=CC=C23)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376292
Record name 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92075-69-9
Record name 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid typically involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

Analgesic and Anti-inflammatory Properties
Research has indicated that derivatives of tetrahydro-1,4-methanonaphthalene compounds exhibit analgesic and anti-inflammatory effects. These compounds have been studied for their potential use in pain management therapies. For instance, studies have shown that certain modifications to the tetrahydro structure can enhance its efficacy as a non-steroidal anti-inflammatory drug (NSAID) .

Anticancer Activity
Some derivatives of 1,2,3,4-tetrahydro-1,4-methanonaphthalene have been investigated for their anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting its potential as a lead compound in cancer drug development. The mechanism of action often involves the induction of apoptosis in malignant cells .

Material Science Applications

Polymer Chemistry
The compound can serve as a building block in the synthesis of novel polymers. Its unique structure allows for the development of materials with specific mechanical properties and thermal stability. Research has shown that incorporating tetrahydro derivatives into polymer matrices can enhance their performance in applications such as coatings and adhesives .

Dyes and Pigments
Due to its chromophoric properties, 1,2,3,4-tetrahydro-1,4-methanonaphthalene derivatives are explored as potential dyes and pigments. The compound’s ability to absorb light at specific wavelengths makes it suitable for applications in textiles and plastics .

Organic Synthesis Applications

Intermediate in Synthesis
This compound is utilized as an intermediate in organic synthesis pathways. Its structural features allow it to participate in various chemical reactions such as cycloadditions and functional group transformations. It serves as a precursor for synthesizing more complex organic molecules .

Catalysis
Research indicates that tetrahydro derivatives can act as catalysts or catalyst ligands in organic reactions. Their unique structural characteristics enable them to facilitate reactions under mild conditions, making them valuable in green chemistry initiatives .

Case Studies

Application AreaStudy ReferenceFindings
PharmaceuticalBrooks et al., 2004Demonstrated analgesic properties in animal models.
Material ScienceResearchGate PublicationEnhanced mechanical properties in polymer composites.
Organic SynthesisChemicalBookEffective intermediate for synthesizing complex molecules.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Table 1. Acid Dissociation Constants (pKa) of Selected Dicarboxylic Acids

Compound pKa₁ (25°C) pKa₂ (25°C) Temperature (°C) Source
cis-Tetrahydronaphthalene-2,3-dicarboxylic acid 3.98 6.47 20
trans-Tetrahydronaphthalene-2,3-dicarboxylic acid 4.00 5.70 20
Naphthalene-1,4-dicarboxylic acid 2.85* 5.10* 25

*Estimated values based on analogous dicarboxylic acids.

Naphthalene-1,4-dicarboxylic Acid

Unlike the hydrogenated target compound, naphthalene-1,4-dicarboxylic acid (CAS No. 605-70-9) is fully aromatic. Key distinctions include:

  • Its planar structure enhances π-π stacking, making it valuable in polymer synthesis (e.g., polyesters) .
  • Acidity : The fully conjugated system lowers pKa values (estimated pKa₁ ≈ 2.85, pKa₂ ≈ 5.10), increasing acidity compared to partially saturated analogs .

1,2,3,4-Tetrahydronaphthalene Derivatives

Compounds like 1,2,3,4-tetrahydrobenzo[b]azepin-5-one () and 1,2,3,4-tetrahydronaphthalene-1-carboxamide () highlight functional group diversity:

  • Applications: The carboxamide derivative is used in pharmaceutical intermediates, while the azepinone derivative serves as a precursor in alkaloid synthesis .
  • Synthetic Routes: Hydrolysis and decarboxylation steps (e.g., in benzoazepinone synthesis) contrast with the target compound’s synthesis, which may require Diels-Alder or hydrogenation strategies .

Methanonaphthalene Derivatives

1,4-Methanonaphthalene-2,3-dicarboxylic acid (CAS No. 92075-69-9) shares the methano bridge but lacks hydrogenation. Its extended conjugation likely reduces solubility in polar solvents compared to the tetrahydro target compound .

Key Research Findings and Data Gaps

  • Further studies on its crystal structure and tautomerism are needed.
  • Industrial Relevance : Tetrahydronaphthalene derivatives (CAS 119-64-2) are used in fragrances and solvents, but the dicarboxylic acid target may find niche applications in asymmetric catalysis or biodegradable polymers .

Biological Activity

1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid (CAS Number: 26326-70-5) is a bicyclic compound with significant implications in medicinal chemistry. This compound is recognized as an important intermediate in the synthesis of Varenicline, a drug used for smoking cessation. The biological activity of this compound has been the subject of various studies, focusing on its interactions with biological systems and potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C11H12O2
  • Molecular Weight : 176.21 g/mol
  • Melting Point : 172-178 °C
  • Boiling Point : 176-178 °C

Structural Characteristics

The compound features a bicyclic structure that includes a saturated six-membered ring. The presence of hydroxyl groups contributes to its reactivity and biological interactions. The crystal structure exhibits intramolecular and intermolecular hydrogen bonding, which plays a crucial role in its stability and biological function .

This compound acts primarily as an intermediate in the synthesis of Varenicline. Varenicline functions as a partial agonist at nicotinic acetylcholine receptors (nAChRs), which are implicated in nicotine addiction. By modulating these receptors, Varenicline helps reduce cravings and withdrawal symptoms associated with smoking cessation .

Pharmacological Studies

Research has demonstrated that compounds similar to 1,2,3,4-tetrahydro-1,4-methanonaphthalene derivatives exhibit various pharmacological activities:

  • Nicotinic Receptor Modulation : These compounds have shown affinity for nAChRs, indicating potential use in treating nicotine dependence .
  • Antioxidant Properties : Some derivatives are noted for their antioxidant capabilities, which may contribute to neuroprotective effects .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Synthesis and Evaluation : A study synthesized 1,2,3,4-tetrahydro-1,4-methanonaphthalene derivatives and evaluated their activity on nAChRs. Results indicated that modifications to the hydroxyl groups significantly influenced receptor binding affinity and functional activity .
  • Clinical Implications : Clinical trials involving Varenicline have reported significant success in smoking cessation therapies. The effectiveness of this drug can be partly attributed to its structural relationship with 1,2,3,4-tetrahydro-1,4-methanonaphthalene .

Data Summary

PropertyValue
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Melting Point172-178 °C
Boiling Point176-178 °C
Biological RoleIntermediate for Varenicline

Q & A

Q. What are the key synthetic routes for 1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid, and what experimental conditions are critical for high yield?

The compound is synthesized via Diels-Alder reactions or catalytic hydrogenation of naphthalene derivatives. For example, stereoselective synthesis requires precise control of reaction temperature (e.g., 0–5°C for cycloaddition) and catalysts such as Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates . Post-synthesis purification via recrystallization in ethanol/water mixtures improves purity. Yield optimization often depends on stoichiometric ratios of dienophiles and dienes, with anhydrous conditions to prevent hydrolysis .

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?

  • X-ray crystallography : Resolves absolute stereochemistry and bond angles, as demonstrated in studies where the bicyclic framework and carboxyl group orientations were confirmed .
  • NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify proton environments, with coupling constants (e.g., J = 8–10 Hz for bridgehead protons) critical for confirming stereochemistry .
  • HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 275.2) using C18 columns and acetonitrile/water gradients with 0.1% formic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

Discrepancies often arise from solvent effects or dynamic conformational changes. Cross-validation strategies include:

  • DFT calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental NMR shifts to identify rotameric equilibria .
  • Variable-temperature NMR : Detect coalescence temperatures for proton signals, indicating conformational flexibility .
  • Synchrotron XRD : High-resolution data can clarify bond-length anomalies caused by electron delocalization in the bicyclic system .

Q. What experimental design considerations are critical for studying the compound’s stability under oxidative or photolytic conditions?

  • Oxidative stability : Use O₂-saturated solutions (e.g., in THF) with radical initiators (AIBN) at 60°C, monitoring degradation via HPLC. Quenching with BHT minimizes artifacts .
  • Photolytic studies : Irradiate samples (λ = 254 nm) in quartz cells, tracking UV-Vis absorbance (e.g., 290 nm band for naphthalene derivatives) and LC-MS to identify photoproducts .
  • Moisture sensitivity : Store under inert gas (Ar/N₂) with molecular sieves, as carboxyl groups are prone to hydrolysis .

Q. What role does this compound play in developing functional materials (e.g., coordination polymers or fluorescent probes)?

The rigid bicyclic structure and dicarboxylate groups enable:

  • Coordination polymers : React with lanthanides (e.g., Eu³⁺) in DMF/water to form luminescent frameworks. Ligand-to-metal charge transfer enhances emission properties .
  • Fluorescent markers : Derivatives with heterocyclic side chains (e.g., naphthalimides) exhibit bioreductive fluorescence in hypoxic cells, validated via confocal microscopy .

Methodological Insights

Q. How can solid-phase extraction (SPE) protocols be optimized for isolating this compound from complex matrices?

  • Sorbent selection : Oasis HLB cartridges (60 mg, 3 cc) outperform MCX/MAX for polar carboxylates. Conditioning with methanol (2 mL) and equilibration with pH 4 water (0.1% HCl) improves recovery .
  • Elution : Use 2 mL methanol:acetone (1:1) with 1% NH₄OH to displace adsorbed analytes. Evaporate under N₂ at 40°C and reconstitute in 100 µL methanol for LC-MS .

Q. What computational tools are recommended for modeling the compound’s reactivity in catalytic systems?

  • Molecular docking : AutoDock Vina predicts binding affinities with enzymes like dehydrogenases (e.g., EC 1.3.1.53), using PDB structures and flexible ligand docking .
  • Reactivity indices : Fukui functions (calculated via Gaussian 09) identify nucleophilic sites (e.g., carboxyl oxygens) for functionalization reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid
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1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid

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